Diethyl 2-(4-bromo-3-fluorobenzyl)malonate
CAS No.:
Cat. No.: VC17485487
Molecular Formula: C14H16BrFO4
Molecular Weight: 347.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrFO4 |
|---|---|
| Molecular Weight | 347.18 g/mol |
| IUPAC Name | diethyl 2-[(4-bromo-3-fluorophenyl)methyl]propanedioate |
| Standard InChI | InChI=1S/C14H16BrFO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-11(15)12(16)8-9/h5-6,8,10H,3-4,7H2,1-2H3 |
| Standard InChI Key | ASMPINNRWIFXOW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)Br)F)C(=O)OCC |
Introduction
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is a synthetic organic compound belonging to the class of malonates, which are esters derived from malonic acid. This compound features a central malonate moiety with two ethyl ester groups and a substituted benzyl group containing both bromine and fluorine atoms. The presence of these halogen substituents significantly influences its reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of Diethyl 2-(4-bromo-3-fluorobenzyl)malonate typically involves nucleophilic substitution reactions. These reactions often start with diethyl malonate acting as a nucleophile and a substituted benzyl halide as the electrophile. The specific conditions and reagents can vary, but generally, they involve a base to facilitate the nucleophilic attack on the benzyl halide.
Synthesis Steps
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Preparation of Starting Materials: Diethyl malonate and a suitable benzyl halide (e.g., 4-bromo-3-fluorobenzyl bromide) are prepared.
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Nucleophilic Substitution: The reaction is carried out in a solvent like DMF or THF with a base such as sodium hydride or potassium carbonate.
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Workup and Purification: The product is isolated through standard organic chemistry techniques such as extraction and chromatography.
Applications and Research Findings
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is of interest in medicinal chemistry due to its potential as a building block for more complex molecules. The presence of bromine and fluorine allows for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, which can introduce additional functional groups or modify the existing ones.
Biological Activity
While specific biological activity data for Diethyl 2-(4-bromo-3-fluorobenzyl)malonate are not readily available, compounds with similar structures have shown promise in various pharmacological applications. For instance, halogenated aromatic compounds can exhibit antimicrobial and anticancer properties, as seen in related studies on thiazole derivatives .
Future Research Directions
Future research could focus on exploring the compound's potential in drug discovery by synthesizing derivatives with modified benzyl groups or by incorporating it into more complex molecular frameworks. Additionally, studying its reactivity in different chemical environments could reveal new synthetic pathways.
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